An In-depth Technical Guide to 3,6-Dihydro-2H-pyran-4-carbonitrile: Chemical Properties and Potential Applications
An In-depth Technical Guide to 3,6-Dihydro-2H-pyran-4-carbonitrile: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,6-dihydro-2H-pyran-4-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its physical and chemical characteristics, plausible synthetic routes, potential biological activities, and essential safety information. The content is structured to serve as a foundational resource for professionals engaged in chemical research and drug development.
Core Chemical and Physical Properties
3,6-Dihydro-2H-pyran-4-carbonitrile is a liquid organic compound featuring a dihydropyran ring substituted with a nitrile group.[1] This structure offers multiple sites for chemical modification, making it a versatile intermediate in organic synthesis. Key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| CAS Number | 105772-13-2 | [2] |
| IUPAC Name | 3,6-dihydro-2H-pyran-4-carbonitrile | [2] |
| Synonyms | 2H-Pyran-4-carbonitrile, 3,6-dihydro- | [2][3] |
| Physical Form | Liquid | [1] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [1] |
Spectroscopic Data Summary
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the dihydropyran ring. The vinylic proton would appear in the downfield region, while the aliphatic protons adjacent to the oxygen atom and the double bond would exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon spectrum would display distinct signals for the nitrile carbon, the two sp² carbons of the double bond, and the three sp³ carbons of the saturated portion of the ring. The carbon of the nitrile group would be found in the typical range for nitriles.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, medium-intensity absorption band around 2210-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.[4] Additionally, a C=C stretching vibration for the double bond in the ring would be observed around 1640-1680 cm⁻¹. Strong C-O stretching bands characteristic of the ether linkage would be present in the fingerprint region (1050-1150 cm⁻¹).[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 109.13).[5] Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the dihydropyran ring.
Synthesis and Reactivity
The synthesis of dihydropyran derivatives can be achieved through various methods, with the hetero-Diels-Alder reaction being a prominent approach.[6][7] Multi-component reactions also offer an efficient route to functionalized pyran systems.[8]
General Experimental Protocol for Synthesis
A plausible synthetic route to 3,6-dihydro-2H-pyran-4-carbonitrile could involve a variation of the hetero-Diels-Alder reaction. The following is a generalized protocol based on the synthesis of similar dihydropyran structures:
-
Reactant Preparation: A suitable diene and a dienophile containing a nitrile group are chosen. The reaction is typically catalyzed by a Lewis acid.
-
Reaction Setup: The diene is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon).
-
Catalyst Addition: The Lewis acid catalyst is added to the solution, and the mixture is stirred at a controlled temperature.
-
Dienophile Addition: The dienophile is added dropwise to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography or distillation to yield the final 3,6-dihydro-2H-pyran-4-carbonitrile.
Caption: Plausible Hetero-Diels-Alder synthetic pathway.
Potential Biological Activities
The dihydropyran scaffold is present in numerous biologically active compounds, suggesting that 3,6-dihydro-2H-pyran-4-carbonitrile could serve as a valuable starting material for the synthesis of novel therapeutic agents.[9] Derivatives of dihydropyrans have demonstrated a range of pharmacological activities, including:
-
Anticancer Activity: Certain dihydropyran-containing molecules have shown significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[10]
-
Antimicrobial Activity: Dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[8][11]
-
Receptor Modulation: The dihydropyran scaffold has been identified in compounds that act as receptor agonists, indicating its potential for targeting specific biological pathways.[10]
The nitrile group can also contribute to the biological activity of a molecule by enhancing binding affinity to target proteins and improving pharmacokinetic properties.[12]
Experimental Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of derivatives of 3,6-dihydro-2H-pyran-4-carbonitrile.
Caption: General workflow for synthesis and biological evaluation.
Safety and Handling
3,6-Dihydro-2H-pyran-4-carbonitrile is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
3,6-Dihydro-2H-pyran-4-carbonitrile is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its dihydropyran core and reactive nitrile group make it an attractive starting material for the development of novel compounds with a wide range of potential biological activities. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 3,6-Dihydro-2H-pyran-4-carbonitrile | 105772-13-2 [sigmaaldrich.com]
- 2. 3,6-dihydro-2H-pyran-4-carbonitrile | C6H7NO | CID 71333816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,6-Dihydro-2H-pyran-4-carbonitrile | CAS 105772-13-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. benchchem.com [benchchem.com]
- 5. PubChemLite - 3,6-dihydro-2h-pyran-4-carbonitrile (C6H7NO) [pubchemlite.lcsb.uni.lu]
- 6. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5,6-Dihydro-4H-pyran-2-carbonitrile | 31518-13-5 | Benchchem [benchchem.com]
